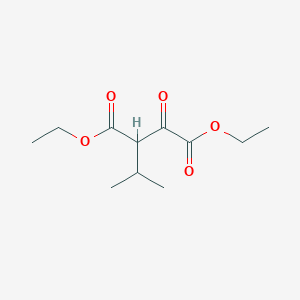
Diethyl 2-isopropyl-3-oxosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-isopropyl-3-oxosuccinate is an organic compound with the molecular formula C11H18O5 . It is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
The synthesis of this compound has been studied in the literature. For instance, the condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid proceeded with the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name: diethyl 2-isopropyl-3-oxo-butanedioate .Chemical Reactions Analysis
In one study, the condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid led to the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.26 . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of diethyl 2,3-diisobutylsuccinate, closely related to diethyl 2-isopropyl-3-oxosuccinate, has been developed for use in titanium–magnesium catalysts for propylene polymerization. This process allows for the synthesis of polypropylene with broad molecular-mass distribution, highlighting the importance of such compounds in enhancing the properties of polymeric materials (Nechepurenko et al., 2021). Furthermore, studies on asymmetric reduction of diethyl 2-methyl-3-oxosuccinate showcase the enzymatic activity and specificity, emphasizing the compound's role in biological and chemical synthesis processes (Furuichi et al., 1987).
Catalysis and Polymerization
Research on diethylbis(2,2′-bipyridine)Fe/MAO demonstrates its extreme activity as a catalyst for the polymerization of 1,3-dienes, forming polymers with specific structures depending on the diene used. This showcases the versatility of this compound derivatives in catalyzing polymerization processes with high specificity and efficiency (Bazzini et al., 2002).
Environmental and Industrial Applications
The environmental assessment of alternative syntheses for the production of 3-benzyl-1,3-oxazinan-2-one, employing diethyl carbonate, demonstrates the potential for this compound derivatives to be used in greener chemical processes. This approach provides insights into minimizing environmental impact through the choice of synthesis routes and reagents (Toniolo et al., 2014).
Safety and Hazards
While specific safety and hazard information for Diethyl 2-isopropyl-3-oxosuccinate is not available, general safety practices for handling chemicals should be followed. This includes avoiding contact with skin, eyes, and respiratory tract, and storing away from fire sources and high-temperature environments .
Propriétés
IUPAC Name |
diethyl 2-oxo-3-propan-2-ylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)8(7(3)4)9(12)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWTEHAHKQULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708267.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B2708268.png)
![3-(4-{[(Fluoren-9-ylmethoxy)carbonylamino]-methyl}phenyl)propanoic acid](/img/structure/B2708270.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2708271.png)
![7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2708275.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)
![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2708277.png)

![N-(4-ethoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2708281.png)

![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)

